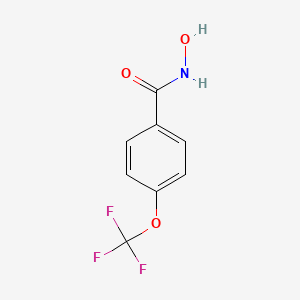

N-Hydroxy-4-(trifluoromethoxy)benzamide

Description

Properties

IUPAC Name |

N-hydroxy-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO3/c9-8(10,11)15-6-3-1-5(2-4-6)7(13)12-14/h1-4,14H,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LWSIYIGPNLYTMI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NO)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-Hydroxy-4-(trifluoromethoxy)benzamide derivatives in the development of anticancer agents. A significant body of research has focused on the synthesis of chromone derivatives, which include this compound, demonstrating notable cytotoxic effects against human cancer cell lines such as A-549 (lung adenocarcinoma) and MCF-7 (breast cancer) cells.

Key Findings:

- The synthesized derivatives exhibited IC50 values indicating effective cytotoxicity, with some compounds showing IC50 values as low as 6.40 µg/mL against MCF-7 cells .

- The introduction of electron-withdrawing groups like trifluoromethyl enhances the bioactivity of these compounds, making them promising candidates for further development into anticancer medications .

Table 1: Cytotoxic Activity of this compound Derivatives

| Compound | Cell Line | IC50 (µg/mL) |

|---|---|---|

| 4h | MCF-7 | 6.40 ± 0.26 |

| 4a | A-549 | 22.09 |

| 4b | MCF-7 | 38.03 |

| 4e | A-549 | 41.99 |

Antioxidant Properties

Another significant application of this compound is its antioxidant activity. Studies have utilized various assays to evaluate the ability of this compound to scavenge free radicals and reduce oxidative stress.

Research Insights:

- In vitro assays demonstrated substantial antioxidant activity through DPPH radical scavenging and total antioxidant capacity tests.

- The compound's mechanism involves binding interactions with specific pharmacological targets, enhancing its potential as an antioxidant agent .

Inhibition of Cholinesterases

The compound has also been explored for its ability to inhibit cholinesterases, which are critical in the treatment of neurodegenerative diseases such as Alzheimer's. Derivatives containing the trifluoromethoxy group have shown promising results in selectively inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Notable Findings:

- Certain derivatives achieved IC50 values comparable to established inhibitors like rivastigmine, indicating their potential for central nervous system applications .

- Structure-activity relationship studies revealed that modifications to the benzamide structure could enhance inhibitory activity against cholinesterases.

Table 2: Cholinesterase Inhibition Activity

| Compound | AChE IC50 (µM) | BuChE IC50 (µM) |

|---|---|---|

| 5c | 2.4 | 53.5 |

| 4j | 42.67 | - |

Synthesis and Chemical Properties

The synthesis of this compound typically involves straightforward chemical reactions that yield high purity products with good yields. The use of microwave-assisted synthesis has been noted for its efficiency in producing these compounds.

Synthesis Overview:

Comparison with Similar Compounds

N-Hydroxy-4-phenylacetylamino-N-p-tolyl-benzamide (HPAPB)

- Structure: Contains a phenylacetylamino group at the 4-position and an N-p-tolyl substituent.

- Activity : Exhibits HDAC inhibitory activity with IC₅₀ values between 100–200 μM against HepG2 and A549 cancer cells, comparable to the reference drug SAHA but with lower toxicity (LD₅₀ = 1.29 g/kg vs. SAHA’s 0.77 g/kg) .

- Pharmacokinetics : Follows a two-compartment model in rats, with a half-life of 0.592 hours and moderate clearance (CL = 0.611 L/h/kg) .

HPPB Derivatives (e.g., Compound 5j)

N-Hydroxy-4-[(2-methyl-1-benzimidazolyl)methyl]benzamide (12a)

- Structure : Incorporates a benzimidazole ring linked to the benzamide core.

- Structural rigidity from the benzimidazole may improve target binding .

Trifluoromethoxy-Containing Analogues

N-p-Tolyl-4-(trifluoromethoxy)benzamide

- Structure : Lacks the N-hydroxy group but retains the trifluoromethoxy substituent.

- Activity: Identified as an anti-echinococcal agent with low cytotoxicity (IC₅₀ > 100 μM in HepG2 cells), highlighting the role of the trifluoromethoxy group in parasitic targeting .

HSGN-235 (Oxadiazole Derivative)

- Structure : Combines a trifluoromethoxybenzamide with a 1,3,4-oxadiazole ring.

- Activity: Exhibits antibacterial activity against Neisseria gonorrhoeae, suggesting that heterocyclic modifications can redirect therapeutic applications .

Non-Hydroxamic Acid Amides

Preparation Methods

Nitration and Reduction Route

A patent (WO2016125185A2) outlines the preparation of 1-nitro-4-trifluoromethoxybenzene via nitration of trifluoromethoxybenzene using concentrated sulfuric and nitric acids at 0–35°C. The para-nitro isomer predominates (~90%), enabling isolation via dichloromethane layer separation. Reduction of the nitro group to an amine can be achieved using SnCl₂·2H₂O in methanol at 60°C, as demonstrated in the synthesis of aminochromen derivatives. Subsequent diazotization of the amine and Sandmeyer reaction with CuCN yields 4-(trifluoromethoxy)benzonitrile, which is hydrolyzed to the carboxylic acid under acidic (HCl/H₂O) or basic (NaOH/H₂O₂) conditions.

Conversion to 4-(Trifluoromethoxy)benzoyl Chloride

The carboxylic acid intermediate is activated for hydroxamic acid formation via conversion to its acyl chloride.

Thionyl Chloride Method

Treatment of 4-(trifluoromethoxy)benzoic acid with excess thionyl chloride (SOCl₂) in dichloromethane at reflux yields the corresponding acyl chloride. This method, commonly employed in hydroxamic acid synthesis, ensures high purity and scalability.

Oxalyl Chloride Approach

Oxalyl chloride [(COCl)₂] with catalytic DMF in anhydrous dichloromethane provides a milder alternative, particularly for acid-sensitive substrates.

Formation of N-Hydroxy-4-(trifluoromethoxy)benzamide

Hydroxamic acids are typically synthesized by reacting acyl chlorides with hydroxylamine under controlled conditions.

Hydroxylamine Hydrochloride Reaction

A solution of hydroxylamine hydrochloride (NH₂OH·HCl) and sodium carbonate in water is added dropwise to 4-(trifluoromethoxy)benzoyl chloride in dichloromethane at 0–5°C. The mixture is stirred for 2–4 hours, followed by aqueous workup to isolate the product.

Reaction Conditions:

-

Temperature: 0–5°C (prevents decomposition of hydroxylamine)

-

Solvent: Dichloromethane (ensures homogeneity)

-

Base: Na₂CO₃ (neutralizes HCl byproduct)

In Situ Generation of Hydroxylamine

Hydroxylamine can be generated in situ from hydroxylamine-O-sulfonic acid and a base, offering improved safety profiles for large-scale reactions.

Alternative Routes from Benzonitrile Precursors

Hydrolysis of 4-(Trifluoromethoxy)benzonitrile

Direct hydrolysis of the nitrile to the carboxylic acid using H₂SO₄ (70%) at 100°C bypasses the need for diazotization steps. Subsequent acyl chloride formation and reaction with hydroxylamine follow the same protocol as above.

Amidoxime Intermediate

Benzonitriles react with hydroxylamine to form amidoximes, which can undergo cyclization to 1,2,4-oxadiazoles. While this pathway is detailed in the synthesis of oxadiazole-containing hydroxamic acids, it is less direct for the target compound.

Challenges and Optimizations

Regioselectivity in Nitration

The nitration of trifluoromethoxybenzene produces ortho and para isomers, necessitating chromatographic or recrystallization-based separation.

Stability of Hydroxamic Acids

N-Hydroxybenzamides are prone to oxidation and hydrolysis. Storage under inert atmosphere (argon or nitrogen) at –20°C is recommended.

Comparative Analysis of Synthetic Routes

Spectral Characterization

Intermediate and final compounds are characterized by:

-

¹H NMR : A singlet at δ 8.0–8.2 ppm (aromatic protons), absence of NH₂ signals.

-

IR : Stretching vibrations at 1660 cm⁻¹ (C=O) and 3250 cm⁻¹ (N–OH).

"The trifluoromethoxy group's electron-withdrawing nature significantly influences the reactivity of the benzene ring, necessitating careful optimization of nitration conditions."

Q & A

Q. What are the optimized synthetic routes for N-Hydroxy-4-(trifluoromethoxy)benzamide, and what critical precautions are required during synthesis?

- Methodological Answer : The synthesis of benzamide derivatives like N-Hydroxy-4-(trifluoromethoxy)benzamide typically involves coupling hydroxylamine derivatives with acyl chlorides under controlled conditions. For example, N-(benzyloxy)-N-(pivaloyloxy)-4-(trifluoromethyl)benzamide is synthesized via a Schotten-Baumann reaction using O-benzyl hydroxylamine hydrochloride and p-trifluoromethyl benzoyl chloride in dichloromethane with potassium carbonate as a base. Key precautions include:

- Conducting hazard analyses for reagents (e.g., acyl chlorides, sodium pivalate) .

- Performing reactions under argon to avoid moisture and oxygen interference .

- Using ice baths to control exothermic reactions and prevent decomposition .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Analytical techniques include:

- NMR spectroscopy : Confirm amide bond formation and trifluoromethoxy group integrity via and chemical shifts (e.g., trifluoromethoxy peaks at ~75 ppm in NMR) .

- HPLC-MS : Monitor purity and detect byproducts .

- Differential Scanning Calorimetry (DSC) : Assess thermal stability, as decomposition above 70°C has been observed in related compounds .

Q. What are the stability considerations for storing N-Hydroxy-4-(trifluoromethoxy)benzamide?

- Methodological Answer :

- Store in airtight containers under inert gas (argon) to prevent hydrolysis of the amide bond .

- Avoid exposure to light and heat; DSC studies show decomposition at elevated temperatures in analogous anomeric amides .

Advanced Research Questions

Q. How can researchers resolve contradictions in mutagenicity data for N-Hydroxy-4-(trifluoromethoxy)benzamide and its analogs?

- Methodological Answer :

- Conduct Ames II testing to compare mutagenicity against structurally similar compounds (e.g., benzyl chloride as a baseline control) .

- Analyze substituent effects: The trifluoromethoxy group may reduce mutagenic potential compared to nitro or azo derivatives by lowering electrophilicity .

- Use computational modeling (e.g., DFT) to predict reactive intermediates and validate with kinetic studies .

Q. What experimental strategies can elucidate the mechanism of action of N-Hydroxy-4-(trifluoromethoxy)benzamide in biological systems?

- Methodological Answer :

- Kinase inhibition assays : Screen against kinase libraries to identify targets, leveraging the compound’s trifluoromethoxy group for hydrophobic binding .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with receptors/enzymes .

- Metabolomic profiling : Track downstream effects on pathways like apoptosis or inflammation using LC-MS .

Q. How do anomeric effects influence the reactivity of N-Hydroxy-4-(trifluoromethoxy)benzamide in nucleophilic substitution reactions?

- Methodological Answer :

- The sp-hybridized nitrogen in anomeric amides reduces resonance stabilization, increasing susceptibility to nucleophilic attack.

- Use kinetic isotope effects (KIE) to study transition states in SN2 reactions .

- Compare reactivity with non-anomeric analogs (e.g., N-acetyl derivatives) to isolate steric/electronic contributions .

Q. What are the challenges in scaling up the synthesis of N-Hydroxy-4-(trifluoromethoxy)benzamide, and how can they be mitigated?

- Methodological Answer :

- Continuous flow reactors : Minimize thermal degradation by enhancing heat dissipation during exothermic steps .

- Solvent optimization : Replace dichloromethane with greener alternatives (e.g., cyclopentyl methyl ether) while maintaining reaction efficiency .

- In-line purification : Integrate chromatography or crystallization steps to streamline workflows .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activity for N-Hydroxy-4-(trifluoromethoxy)benzamide across studies?

- Methodological Answer :

- Replicate assays under standardized conditions (e.g., cell line selection, serum-free media) to minimize variability .

- Validate target specificity using CRISPR knockout models to confirm on-target effects .

- Perform meta-analyses of published data to identify confounding factors (e.g., metabolite interference in pharmacokinetic studies) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.